2-(4-fluorophenyl)-2-phenylacetaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

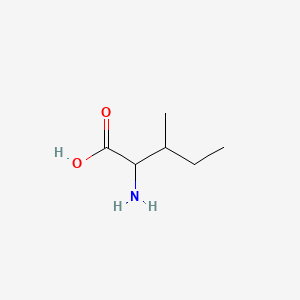

The compound “2-(4-fluorophenyl)-2-phenylacetaldehyde” likely belongs to a class of organic compounds known as aromatic aldehydes. These compounds contain an aldehyde group directly attached to an aromatic ring. The “4-fluorophenyl” part refers to a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom attached at the 4th position . The “2-phenylacetaldehyde” part refers to an acetaldehyde group with a phenyl ring attached at the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of aromatic rings, a fluorine atom, and an aldehyde group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups (like the aldehyde group) would influence properties such as solubility, melting point, boiling point, and reactivity .作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral activity against Coxsackie B4 virus .

Biochemical Pathways

4-fluorophenylacetonitrile, a compound with a similar structure, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that similar compounds may also be involved in biotransformation processes.

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed that it has a reliable anti-cancer drug candidate profile against the mcf-7 cell line, based on qsar analysis, molecular docking assessment, and pharmacokinetics analysis .

Result of Action

Similar compounds have shown diverse biological activities, suggesting that 2-(4-fluorophenyl)-2-phenylacetaldehyde may also have a broad range of effects .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorophenyl)-2-phenylacetaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "4-Fluorobenzaldehyde", "Methylmagnesium bromide", "Benzophenone", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-Fluorobenzylidenebenzaldehyde by condensation reaction between benzaldehyde and 4-fluorobenzaldehyde in the presence of acetic acid.", "Step 2: Reduction of 4-Fluorobenzylidenebenzaldehyde to 2-(4-fluorophenyl)-2-phenylethanol using sodium borohydride as reducing agent.", "Step 3: Oxidation of 2-(4-fluorophenyl)-2-phenylethanol to 2-(4-fluorophenyl)-2-phenylacetaldehyde using sodium hydroxide and benzophenone as catalysts.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |

CAS 编号 |

496880-72-9 |

分子式 |

C14H11FO |

分子量 |

214.2 |

纯度 |

85 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。